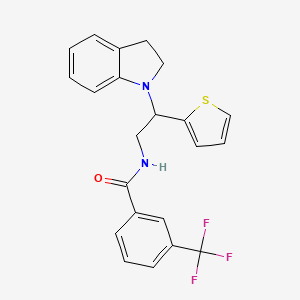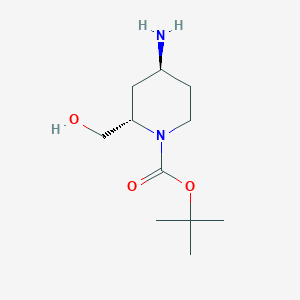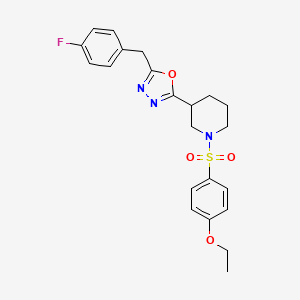
(4-(4-Amino-2-chlorophényl)pipérazin-1-yl)(phényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(phenyl)methanone is a synthetic organic compound that features a piperazine ring substituted with a phenylmethanone group and an amino-chlorophenyl group
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de l'indole, y compris notre composé d'intérêt, ont démontré un potentiel antiviral. Par exemple:
- Le 6-amino-4-isobutoxy-1H-indole-2-carboxylate de méthyle a montré une activité inhibitrice contre le virus de la grippe A .
- Les dérivés de la 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont montré une puissance contre le virus Coxsackie B4 .
Effets Antimicrobiens
Les dérivés de l'indole se sont révélés prometteurs comme agents antimicrobiens. Notre composé pourrait être exploré pour ses propriétés antibactériennes et antifongiques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Amino-Chlorophenyl Group: The piperazine ring is then reacted with 4-amino-2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired substitution.
Attachment of the Phenylmethanone Group: The final step involves the reaction of the substituted piperazine with benzoyl chloride to attach the phenylmethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical agent, particularly in targeting neurological pathways.
- Studied for its binding affinity to various receptors, which could lead to the development of new drugs for treating mental health disorders.
Industry:
- Potential applications in the development of agrochemicals.
- Used in the synthesis of specialty chemicals for research purposes.
Mécanisme D'action
The mechanism of action of (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. This modulation can result in therapeutic effects, making it a candidate for drug development.
Comparaison Avec Des Composés Similaires
(4-(4-Chlorophenyl)piperazin-1-yl)(phenyl)methanone: Lacks the amino group, which may affect its binding affinity and biological activity.
(4-(4-Amino-2-methylphenyl)piperazin-1-yl)(phenyl)methanone: The methyl group instead of chlorine may alter its chemical reactivity and pharmacological profile.
Uniqueness:
- The presence of both amino and chloro groups on the phenyl ring provides a unique combination of electronic and steric effects, influencing its reactivity and binding properties.
- The specific substitution pattern on the piperazine ring contributes to its distinct pharmacological activity compared to other similar compounds.
This detailed overview should provide a comprehensive understanding of (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(phenyl)methanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-15-12-14(19)6-7-16(15)20-8-10-21(11-9-20)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMIHOIYNJHKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2564046.png)


![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564051.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564052.png)




